2-(4-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(4-Chloro-2-methoxyphenyl)-4-nitrobenzoic acid, also known as 4-Chloro-2-methoxy-4-nitrobenzoic acid (CMN), is an organic compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 182-184°C and a solubility of 0.25 g/100 mL in water. CMN is an important intermediate in the synthesis of various aromatic compounds, and is often used as a reagent in organic chemistry. It is also used in the synthesis of pharmaceuticals, pesticides, and agrochemicals.
Mechanism of Action
CMN acts as a catalyst in the synthesis of various aromatic compounds. It is capable of activating the electrophilic aromatic substitution reaction, which involves the substitution of a functional group on an aromatic ring. This reaction is important in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
CMN is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of various compounds which may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using CMN in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reaction conditions. The main limitation of using CMN is its low solubility in water, which can make it difficult to use in certain reactions.
Future Directions
In the future, CMN may be used in the synthesis of novel pharmaceuticals and agrochemicals. It may also be used in the synthesis of biomolecules, such as proteins and nucleic acids. Additionally, CMN may be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Finally, CMN may be used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Synthesis Methods
CMN can be synthesized by the reaction of 4-chloro-2-methoxybenzaldehyde with nitric acid. This reaction is typically carried out in aqueous solution at room temperature, and the resulting product is a white crystalline solid. The reaction can also be carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.
Scientific Research Applications
CMN is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, CMN is used as a reagent in the synthesis of a variety of aromatic compounds. It is also used as a catalyst in the synthesis of pharmaceuticals, pesticides, and agrochemicals. In biochemistry, CMN is used as a reagent in the synthesis of various biomolecules, such as proteins and nucleic acids.
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-13-6-8(15)2-4-10(13)12-7-9(16(19)20)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQUSHUTYQVDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691093 |
Source
|
Record name | 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-49-7 |
Source
|
Record name | 4'-Chloro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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